molecular formula C10H13N3S B13228284 N-[2-(1H-benzimidazol-2-ylthio)ethyl]-N-methylamine

N-[2-(1H-benzimidazol-2-ylthio)ethyl]-N-methylamine

Cat. No.: B13228284
M. Wt: 207.30 g/mol
InChI Key: JFZLIOWRUXLIJR-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzimidazol-2-ylthio)ethyl]-N-methylamine is a benzimidazole derivative featuring a thioether-linked ethyl chain terminating in an N-methylamine group. This structure combines the aromatic heterocyclic properties of benzimidazole with the flexibility and basicity of the ethylamine moiety.

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-methylethanamine

InChI

InChI=1S/C10H13N3S/c1-11-6-7-14-10-12-8-4-2-3-5-9(8)13-10/h2-5,11H,6-7H2,1H3,(H,12,13)

InChI Key

JFZLIOWRUXLIJR-UHFFFAOYSA-N

Canonical SMILES

CNCCSC1=NC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-ylthio)ethyl]-N-methylamine typically involves the reaction of 1H-benzimidazole-2-thiol with N-methyl-2-chloroethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade solvents and reagents to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-ylthio)ethyl]-N-methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1H-benzimidazol-2-ylthio)ethyl]-N-methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-ylthio)ethyl]-N-methylamine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Anti-Parasitic Agents: Methoxyphenyl-Substituted Benzimidazole

Compound 8 (N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine) replaces the thioethyl-N-methylamine group with a methoxyphenyl substituent. This modification reduces lipophilicity compared to the thioether but improves solubility. Compound 8 demonstrated anti-Leishmania activity and met druggability criteria, highlighting the role of substituent polarity in parasitic targeting .

Property Target Compound Compound 8
Substituent Thioethyl-N-methylamine 2-Methoxyphenyl
Lipophilicity (LogP) Higher (thioether) Lower (methoxy)
Bioactivity Not reported Anti-Leishmania (IC50: ~10 µM)

Antidepressant Acetamide Derivatives

The VS series (2-(1H-benzimidazol-2-ylthio)-N-substituted acetamides) feature acetamide groups instead of N-methylamine. These compounds showed antidepressant activity in tail suspension (TST) and forced swim tests (FST), with VS25 exhibiting the highest efficacy. The acetamide group likely enhances hydrogen bonding to CNS receptors, whereas the target compound’s N-methylamine may improve membrane permeability .

Property Target Compound VS Series
Functional Group N-Methylamine Acetamide
Bioactivity Potential CNS penetration Confirmed antidepressant activity
Synthetic Route Thioether alkylation Acetamide coupling

Bis-Benzimidazole Amidines

Bis N’-(1H-benzimidazol-2-yl)-N-alkylamidine derivatives (e.g., 2a-e) incorporate two benzimidazole units linked via alkylamidine bridges.

Property Target Compound Bis-Benzimidazole Amidines
Structure Monomeric Dimeric
Binding Mode Single-site Bidentate DNA intercalation
Applications Antimicrobial/CNS Anticancer/protozoal

Metal-Complexing Ligands

The iron(II) complex FeII(HL)22(1) uses a ligand with a benzimidazole-imidazole hybrid structure and N-methylamine. This complex exhibits spin crossover (SCO) behavior at 175 K, a property absent in the target compound.

Property Target Compound Fe(II) Complex Ligand
Metal Interaction Thioether chelation Imidazole-N, amine coordination
Physical Property Not reported Spin crossover (T1/2 = 175 K)

Pharmacological and Physicochemical Insights

  • Bioactivity : Structural analogs show diverse activities (anti-parasitic, antidepressant, DNA-binding), suggesting the target compound’s utility in multiple therapeutic areas.
  • Stability : Thioethers are less prone to oxidative degradation than sulfides but more reactive than ethers, requiring stability profiling.

Biological Activity

N-[2-(1H-benzimidazol-2-ylthio)ethyl]-N-methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by diverse research findings.

This compound is a benzimidazole derivative, which is known for its broad spectrum of biological activities. The synthesis typically involves the reaction of benzimidazole derivatives with thioether groups, leading to the formation of the desired compound. The structural elucidation can be confirmed through various spectroscopic techniques such as NMR and mass spectrometry.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent, antimicrobial agent, and its role in modulating cellular pathways.

1. Anticancer Activity

Research indicates that compounds containing the benzimidazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest.

Table 1: Anticancer Activity Data

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
This compoundA375 (melanoma)5.0Induction of ROS and DNA damage
Similar Benzimidazole DerivativeSK-Hep1 (liver cancer)4.5Apoptosis via caspase activation

In one study, a related benzimidazole complex demonstrated an IC50 value of 5.0 μM against A375 melanoma cells, indicating potent anticancer activity through ROS generation and subsequent activation of apoptotic pathways .

2. Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis10

The compound was effective against both Gram-positive and Gram-negative bacteria, with MIC values indicating significant antimicrobial potential .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Induction of Apoptosis : The compound activates caspases and promotes ROS production, leading to apoptosis in cancer cells.
  • DNA Interaction : It can intercalate into DNA strands, causing structural alterations that inhibit replication.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and function, leading to cell death.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of similar benzimidazole compounds in clinical settings:

  • Case Study on Melanoma Treatment : A clinical trial involving a benzimidazole derivative showed promising results in reducing tumor size in patients with advanced melanoma.
  • Antibacterial Efficacy : A study demonstrated that a related compound significantly reduced bacterial load in infected animal models, suggesting potential for therapeutic use in infectious diseases.

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